molecular formula C12H18N2O B7584594 4-Methyl-3-(2-methylpropylamino)benzamide

4-Methyl-3-(2-methylpropylamino)benzamide

Cat. No.: B7584594
M. Wt: 206.28 g/mol
InChI Key: DXSLGISFHRIZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(2-methylpropylamino)benzamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized and studied extensively in recent years, with a focus on its potential applications in various fields.

Scientific Research Applications

4-Methyl-3-(2-methylpropylamino)benzamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that this compound can effectively control the growth of weeds, making it a promising alternative to traditional herbicides.
In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water. Studies have shown that this compound can effectively bind to heavy metals such as lead and cadmium, making it a potential candidate for the treatment of contaminated water.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylpropylamino)benzamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cellular processes. For example, studies have shown that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-3-(2-methylpropylamino)benzamide in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which must be taken into account when conducting experiments.

Future Directions

There are several future directions for research on 4-Methyl-3-(2-methylpropylamino)benzamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and environmental science. Finally, studies are needed to determine the safety and toxicity of this compound in humans and the environment.

Synthesis Methods

The synthesis of 4-Methyl-3-(2-methylpropylamino)benzamide involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with isobutylamine to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with acetic anhydride to form this compound.

Properties

IUPAC Name

4-methyl-3-(2-methylpropylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)7-14-11-6-10(12(13)15)5-4-9(11)3/h4-6,8,14H,7H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSLGISFHRIZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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